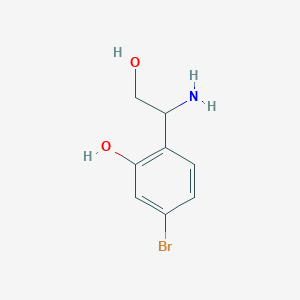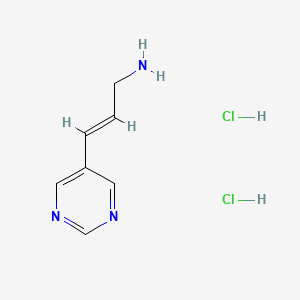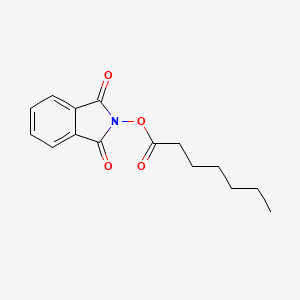
1,3-Dioxoisoindolin-2-yl heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxoisoindolin-2-yl heptanoate is a compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3. This compound belongs to the class of N-isoindoline-1,3-diones, which have gained significant attention due to their diverse chemical reactivity and promising applications in various fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl heptanoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . Another approach involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent, with the reaction being refluxed overnight to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxoisoindolin-2-yl heptanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carbonyl groups, leading to the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various functionalized derivatives.
Aplicaciones Científicas De Investigación
1,3-Dioxoisoindolin-2-yl heptanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its therapeutic potential in the treatment of diseases such as cancer and epilepsy.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxoisoindolin-2-yl heptanoate involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus and carbonyl groups play a crucial role in its biological activity, allowing it to interact with different biological targets. These interactions can modulate various cellular processes, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,3-Dioxoisoindolin-2-yl heptanoate include other N-isoindoline-1,3-diones, such as:
- N-phenylisoindoline-1,3-dione
- N-methylisoindoline-1,3-dione
- N-benzylisoindoline-1,3-dione
Uniqueness
This compound is unique due to its specific heptanoate ester group, which imparts distinct chemical and biological properties. This uniqueness allows it to be used in specialized applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C15H17NO4 |
|---|---|
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
(1,3-dioxoisoindol-2-yl) heptanoate |
InChI |
InChI=1S/C15H17NO4/c1-2-3-4-5-10-13(17)20-16-14(18)11-8-6-7-9-12(11)15(16)19/h6-9H,2-5,10H2,1H3 |
Clave InChI |
GASWUODIFYKJCL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)ON1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


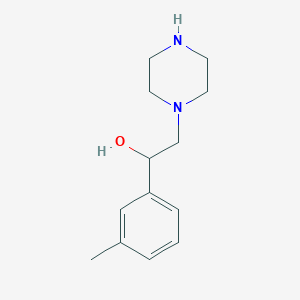
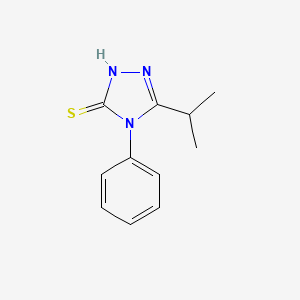
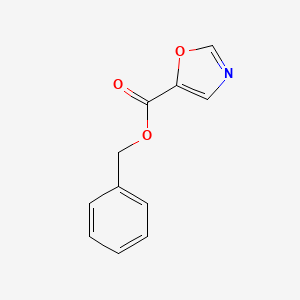

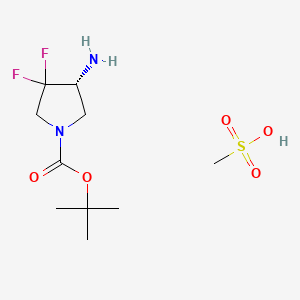
![2-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13479455.png)
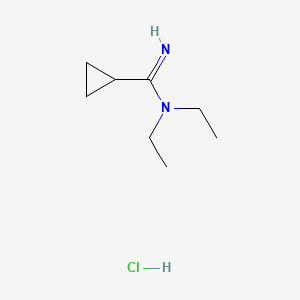

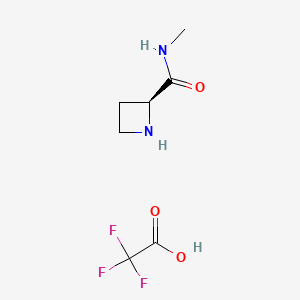
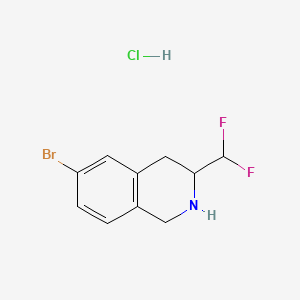
![1,1-Dichloro-6-oxaspiro[3.5]nonan-2-one](/img/structure/B13479486.png)

